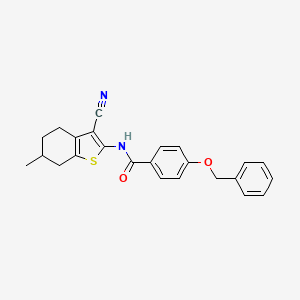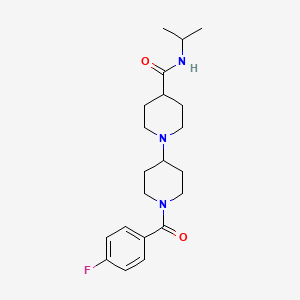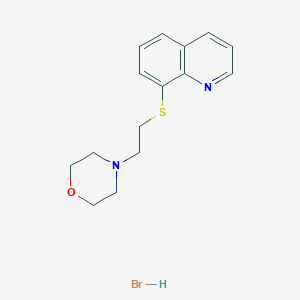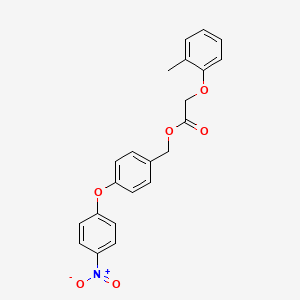![molecular formula C24H25N3O4S B4093748 N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B4093748.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide
Descripción general
Descripción
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core structure, which is often associated with bioactive properties. The presence of both sulfamoyl and phenylcarbonyl groups suggests that it may have unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the butan-2-ylsulfamoyl group through sulfonation reactions. The phenylcarbonyl group can be introduced via acylation reactions using reagents like benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential bioactive properties, including antimicrobial or anticancer activities.
Medicine: Explored for its potential as a pharmaceutical compound due to its structural similarity to known bioactive molecules.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The sulfamoyl group may interact with enzymes or receptors, while the phenylcarbonyl group could facilitate binding to proteins or nucleic acids. These interactions could modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide
- 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other benzamide derivatives, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-benzamido-N-[4-(butan-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-17(2)27-32(30,31)22-14-12-20(13-15-22)25-24(29)19-10-7-11-21(16-19)26-23(28)18-8-5-4-6-9-18/h4-17,27H,3H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLTOJPQQXELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-4-{[(5-oxo-2-phenyltetrahydro-3-furanyl)carbonyl]amino}benzoic acid](/img/structure/B4093673.png)
![2-[(4-chlorophenoxy)methyl]-1,3-benzothiazole](/img/structure/B4093686.png)
![N-[2-(butan-2-yl)phenyl]-2-phenoxybutanamide](/img/structure/B4093690.png)

![4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4093723.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B4093728.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4093742.png)
![Methyl 5-[[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]methyl]furan-2-carboxylate](/img/structure/B4093749.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4093756.png)

![1-(4-nitrophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}ethanone](/img/structure/B4093772.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B4093787.png)

